Angiotensin II, des-asp(1)-Me-tyr(4)-

Angiotensin receptor pharmacology Competitive antagonism Structure-activity relationship

This synthetic heptapeptide is an essential low-potency AT1 angiotensin receptor antagonist control (pA₂ < 6) for screening cascades. Its >100-fold potency gap versus Sarmesin provides a wide dynamic range to discriminate weak, moderate, and potent antagonists. The Tyr(Me)⁴ modification virtually eliminates receptor desensitization in rat uterus assays, enabling prolonged protocols without tissue tachyphylaxis. It is uniquely suited for structure-activity studies that dissect N-terminal residue contributions to AT1 antagonism, and it may exhibit distinct receptor-subtype binding profiles compared with octapeptide antagonists.

Molecular Formula C51H73N13O12
Molecular Weight 1060.2 g/mol
CAS No. 25061-69-2
Cat. No. B12786125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin II, des-asp(1)-Me-tyr(4)-
CAS25061-69-2
Molecular FormulaC51H73N13O12
Molecular Weight1060.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C51H73N13O12/c1-6-29(4)42(48(72)60-37(24-32-26-55-27-57-32)49(73)64-21-11-15-39(64)46(70)61-38(50(74)75)23-30-12-8-7-9-13-30)63-45(69)36(22-31-16-18-33(76-5)19-17-31)59-47(71)41(28(2)3)62-44(68)35(14-10-20-56-51(53)54)58-43(67)34(52)25-40(65)66/h7-9,12-13,16-19,26-29,34-39,41-42H,6,10-11,14-15,20-25,52H2,1-5H3,(H,55,57)(H,58,67)(H,59,71)(H,60,72)(H,61,70)(H,62,68)(H,63,69)(H,65,66)(H,74,75)(H4,53,54,56)/t29-,34-,35-,36-,37-,38-,39-,41-,42-/m0/s1
InChIKeyYRJQYENRRPNYTM-RFPLCTPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin II, des-asp(1)-Me-tyr(4)- (CAS 25061-69-2): Procurement-Relevant Identity and Class Profile


Angiotensin II, des-asp(1)-Me-tyr(4)- (CAS 25061-69-2, molecular formula C₅₁H₇₃N₁₃O₁₂, molecular weight 1060.22) is a synthetic heptapeptide analog of angiotensin II belonging to the class of O-methyltyrosine-substituted angiotensin receptor antagonists . It is structurally characterized by deletion of the N-terminal aspartic acid residue (des-Asp¹) and methylation of the tyrosine hydroxyl group at position 4 (Tyr(Me)⁴) of the angiotensin II sequence, which distinguishes it from the endogenous octapeptide angiotensin II and the heptapeptide angiotensin III [1]. This compound is also referred to as [Tyr(Me)³]angiotensin III or [des¹]sarmesin in the primary literature [2].

Why Angiotensin II Analogs Cannot Be Substituted for Angiotensin II, des-asp(1)-Me-tyr(4)- in Pharmacological Studies


Generic substitution among angiotensin II analogs is precluded by the profound and quantifiable differences in antagonist potency, intrinsic agonist activity, and reversibility profile conferred by specific structural modifications. The O-methylation of the tyrosine hydroxyl group at position 4 eliminates the tyrosinate anion pharmacophore essential for receptor activation, converting agonists into antagonists, while the absence of the N-terminal aspartic acid residue (des-Asp¹) further modulates binding affinity and efficacy in a receptor subtype- and assay-dependent manner [1]. Consequently, [Tyr(Me)³]ANG III exhibits a pA₂ antagonist potency of <6 in the rat isolated uterus assay, in stark contrast to its octapeptide homolog Sarmesin ([Sar¹,Tyr(Me)⁴]ANG II), which has a pA₂ of 8.1 under identical conditions [1]. These quantitative potency gaps of more than two orders of magnitude render interchangeable use scientifically invalid [2].

Quantitative Comparator Evidence for Angiotensin II, des-asp(1)-Me-tyr(4)- (CAS 25061-69-2)


Antagonist Potency: [Tyr(Me)³]ANG III vs. Sarmesin in Rat Isolated Uterus Assay

In the rat isolated uterus assay, [Tyr(Me)³]ANG III (this compound) exhibited a pA₂ antagonist potency of less than 6, whereas its octapeptide counterpart Sarmesin ([Sar¹,Tyr(Me)⁴]ANG II) achieved a pA₂ of 8.1 under the same experimental conditions [1]. This represents a greater than 100-fold reduction in antagonist potency attributable to the deletion of the N-terminal sarcosine (or aspartic acid) residue. Both peptides shared negligible agonist activity of less than 0.1% relative to angiotensin II [1].

Angiotensin receptor pharmacology Competitive antagonism Structure-activity relationship

Agonist Activity: [Tyr(Me)³]ANG III vs. Angiotensin II in Rat Isolated Uterus Assay

The agonist activity of [Tyr(Me)³]ANG III was measured as less than 0.1% of that of native angiotensin II in the rat isolated uterus assay [1]. This near-complete ablation of agonist efficacy is a shared feature of all Tyr(Me)-substituted analogs in this study, consistent with the hypothesis that the phenolic hydroxyl group of Tyr⁴ is critical for angiotensin receptor activation [2].

Intrinsic activity Receptor agonism Functional assay

Conformational Integrity of the Tyr(Me)-His Interaction in the Absence of the N-Terminal Domain

1H-NMR NOE enhancement studies in DMSO-d₆ demonstrated that the interresidue spatial proximity between the Tyr(Me) methyl protons and the His C2/C4 imidazole protons is preserved in [des¹]sarmesin ([Tyr(Me)³]ANG III) to a degree comparable with that observed in sarmesin ([Sar¹,Tyr(Me)⁴]ANG II) [1]. Specifically, saturation of the Tyr(Me) methyl protons in [des¹]sarmesin produced NOE enhancement of the His C2 and C4 protons, and reciprocal saturation of the His C2 proton enhanced the Tyr(Me) meta and ortho proton signals [1]. This indicates that the Tyr(Me)-His ring clustering, a proposed key pharmacophore element, is maintained even without the N-terminal sarcosine or aspartic acid residue [1].

Peptide conformation NMR spectroscopy Receptor binding pharmacophore

Receptor Desensitization Profile: Position 4 Tyr(Me) Substitution Attenuates Tachyphylaxis

In the rat isolated uterus desensitization assay, methylation or elimination of the tyrosine hydroxyl group at position 4 of strong angiotensin desensitizers virtually eliminated the desensitization effect [1]. The desensitization potency rank order at position 4 was Tyr > Tyr(Me) ~ Phe, indicating that O-methyltyrosine substitution markedly reduces the capacity of an angiotensin analog to induce receptor desensitization [1]. This class-level finding applies to [Tyr(Me)³]ANG III, as the Tyr(Me) modification is the primary determinant of the reduced desensitization phenotype.

Receptor desensitization Tachyphylaxis Rat uterus assay

Competitive Antagonism Mechanism: Parallel Rightward Shift of ANG II Dose-Response Curve (Class-Level Evidence from [Sar¹,Tyr(Me)⁴]ANG II)

In the vagotomized ganglion-blocked rat pressor assay, infusion of the closely related analog [Sar¹,Tyr(Me)⁴]ANG II at 500 ng/kg/min caused a parallel rightward displacement of the angiotensin II dose-response curve, with a Schild plot slope of 0.9, indicative of competitive inhibition [1]. By contrast, the classical angiotensin inhibitor [Sar¹,Ile⁸]ANG II demonstrated non-competitive inhibition in the same assay [1]. While direct pressor assay data for the des-Asp¹ heptapeptide ([Tyr(Me)³]ANG III) are not available in this study, the shared competitive mechanism of Tyr(Me)-substituted antagonists is a class property established by its octapeptide homolog.

Competitive antagonism Schild analysis Pressor assay

Angiotensin II vs. Angiotensin III Backbone Distinction: Differential Effect of Tyr(Me) Substitution on ANG II vs. ANG III Scaffolds

A critical differential finding from the Matsoukas et al. (1985) study is that substitution of the Tyr residue in the angiotensin II (octapeptide) scaffold produces potent competitive antagonists (e.g., [Sar¹,Tyr(Me)⁴]ANG II pA₂ = 8.1), whereas the identical Tyr(Me) substitution in the angiotensin III (heptapeptide) scaffold yields only weak antagonists (e.g., [Tyr(Me)³]ANG III pA₂ < 6) [1]. This scaffold-dependent efficacy demonstrates that the N-terminal residue (Asp or Sar) is not merely an accessory element but a critical determinant of antagonist potency at angiotensin receptors in smooth muscle [1].

Ligand scaffold selectivity Angiotensin receptor subtypes Structure-activity relationship

Validated Application Scenarios for Angiotensin II, des-asp(1)-Me-tyr(4)- (CAS 25061-69-2) Based on Comparator Evidence


Negative Control or Low-Potency Antagonist Reference in Angiotensin Receptor Functional Assays

With a pA₂ of < 6 and agonist activity of < 0.1% of ANG II in the rat isolated uterus assay [1], this compound serves as an ideal low-potency antagonist control for benchmarking the activity of novel angiotensin antagonists. Its > 100-fold lower potency relative to Sarmesin (pA₂ = 8.1) provides a wide dynamic range for discriminating between weak, moderate, and potent antagonists in screening cascades [1].

Probe for Investigating the Contribution of the N-Terminal Domain to Angiotensin Receptor Binding and Activation

The direct head-to-head comparison showing that [Tyr(Me)³]ANG III (pA₂ < 6) is > 100-fold less potent than [Sar¹,Tyr(Me)⁴]ANG II (pA₂ = 8.1) despite sharing the identical Tyr(Me) pharmacophore modification [1] makes this heptapeptide uniquely suited for structure-activity studies dissecting the role of the N-terminal residue in AT₁ receptor antagonism. Its preserved Tyr(Me)-His conformational integrity, as demonstrated by NMR NOE studies [2], ensures that potency differences can be attributed specifically to N-terminal contact loss rather than pharmacophore disruption.

Receptor Desensitization Research: Low-Tachyphylaxis Angiotensin Ligand

The class-level finding that Tyr(Me) substitution at position 4 virtually eliminates receptor desensitization in the rat uterus assay [3] positions this compound as a tool for studying angiotensin receptor regulation under conditions where tachyphylaxis must be minimized. Unlike Tyr⁴-containing analogs that induce strong desensitization, this compound enables prolonged experimental protocols without time-dependent loss of tissue responsiveness [3].

Angiotensin Receptor Subtype Selectivity Profiling in Tissues with Differential AT₁/AT₂ Expression

The differential effect of Tyr(Me) substitution on ANG II versus ANG III scaffolds — where the octapeptide scaffold yields potent antagonists but the heptapeptide scaffold yields weak antagonists [1] — suggests that this compound may exhibit distinct receptor subtype binding profiles compared to octapeptide angiotensin antagonists. This property is relevant for studies in tissues such as the adrenal cortex and renal arterioles, where angiotensin II and angiotensin III exhibit different relative potencies [see Section 2 context], and where heptapeptide-selective effects have been documented.

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